molecular formula C12H10N4O2S B3794047 3-[2-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-pyridazin-6-one

3-[2-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-pyridazin-6-one

Cat. No.: B3794047
M. Wt: 274.30 g/mol
InChI Key: UQLOMBFUWBORIU-UHFFFAOYSA-N
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Description

3-[2-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-pyridazin-6-one is a heterocyclic compound that contains a pyridazinone core, a thiophene ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-pyridazin-6-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of an amidoxime with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride or thionyl chloride.

    Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.

    Pyridazinone Core Formation: The pyridazinone core can be synthesized by the condensation of a hydrazine derivative with a diketone or ketoester under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines or other nitrogen-containing derivatives.

    Substitution: The pyridazinone core can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines or hydroxylamines.

    Substitution: Substituted pyridazinones with various functional groups.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology and Medicine

In medicinal chemistry, this compound may exhibit biological activity such as anti-inflammatory, antimicrobial, or anticancer properties. Its structural features make it a candidate for drug discovery and development.

Industry

In material science, this compound can be used in the development of organic semiconductors, light-emitting diodes, and other electronic materials. Its heterocyclic nature provides stability and functionality in various applications.

Mechanism of Action

The mechanism of action of 3-[2-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-pyridazin-6-one depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets, modulating their activity. The oxadiazole and pyridazinone moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-pyridazin-6-one
  • 3-[2-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-pyridazin-4-one
  • 3-[2-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-pyrazin-6-one

Uniqueness

The unique combination of the thiophene, oxadiazole, and pyridazinone rings in this compound provides a distinct set of chemical and physical properties. This compound’s ability to participate in various chemical reactions and its potential biological activity make it a valuable target for research and development.

Properties

IUPAC Name

3-[2-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c17-10-3-1-9(14-15-10)2-4-11-13-12(16-18-11)8-5-6-19-7-8/h1,3,5-7H,2,4H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLOMBFUWBORIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1CCC2=NC(=NO2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[2-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-pyridazin-6-one
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3-[2-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-pyridazin-6-one
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3-[2-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-pyridazin-6-one
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3-[2-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-pyridazin-6-one
Reactant of Route 5
Reactant of Route 5
3-[2-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-pyridazin-6-one
Reactant of Route 6
3-[2-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-pyridazin-6-one

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